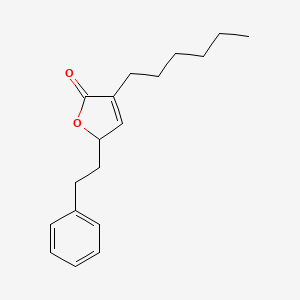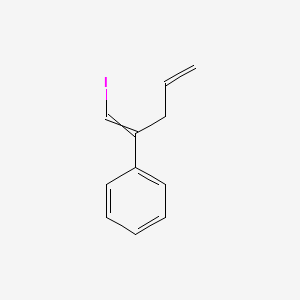![molecular formula C12H22O5 B14399774 [3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate CAS No. 89346-47-4](/img/structure/B14399774.png)
[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including acetoxy and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bond. The reaction conditions often include moderate temperatures and anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form more complex derivatives, depending on the oxidizing agent used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions include the corresponding alcohol, acetic acid, and various substituted derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce acetoxy and isopropyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate involves its interaction with various molecular targets. The acetoxy group can participate in esterification and hydrolysis reactions, while the isopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl acetate: Similar in structure but lacks the additional acetoxy group.
2-Methylpropyl acetate: Similar but with a different alkyl group.
Acetylacetone: Contains acetoxy groups but with a different overall structure.
Uniqueness
[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate is unique due to the presence of both acetoxy and isopropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
89346-47-4 |
|---|---|
Fórmula molecular |
C12H22O5 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
[3-acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate |
InChI |
InChI=1S/C12H22O5/c1-9(13)15-7-12(6,8-16-10(2)14)17-11(3,4)5/h7-8H2,1-6H3 |
Clave InChI |
CPFUUOMMVHXGRA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C)(COC(=O)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
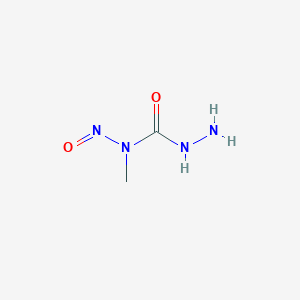

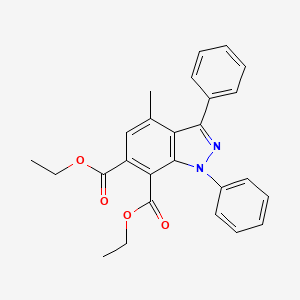
![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)

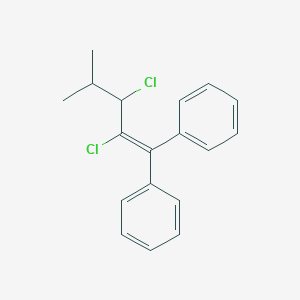
![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)

